(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Galanin GAL3 receptor antagonism Indolin-2-one SAR CNS drug discovery

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic small-molecule belonging to the 3-imino-2-indolone chemotype. This compound features an N1-phenyl substituent and a 3-(4-chlorobenzyl)oxyimino moiety, distinguishing it structurally from simpler 3-arylimino-2-indolones.

Molecular Formula C21H15ClN2O2
Molecular Weight 362.81
CAS No. 341964-28-1
Cat. No. B2537362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
CAS341964-28-1
Molecular FormulaC21H15ClN2O2
Molecular Weight362.81
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)Cl)C2=O
InChIInChI=1S/C21H15ClN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20-
InChIKeyAEHHQTRTSQJERJ-ATJXCDBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS 341964-28-1)


(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic small-molecule belonging to the 3-imino-2-indolone chemotype. This compound features an N1-phenyl substituent and a 3-(4-chlorobenzyl)oxyimino moiety, distinguishing it structurally from simpler 3-arylimino-2-indolones. Its molecular formula is C21H15ClN2O2 with a molecular weight of 362.8 g/mol, and it is commercially available at 95% purity from specialty chemical suppliers . The core 2-indolone scaffold has been validated in medicinal chemistry as a privileged structure for galanin GAL3 receptor antagonism, indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, and other central nervous system targets [1].

Why Generic Substitution Is Not Advisable for (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one


Within the 3-imino-2-indolone family, even subtle structural modifications produce large shifts in target affinity and selectivity. The 4-chlorophenylmethoxyimino substituent at C3 is not a simple bioisostere of the 3-arylimino group; it introduces significant steric bulk, alters hydrogen-bonding capacity, and modulates electronic distribution across the indolone core. Published structure-activity relationship (SAR) data for 3-arylimino-2-indolones demonstrate that replacing a 3-(trifluoromethyl)phenylimino group with other aryl substituents can change GAL3 receptor binding affinity by orders of magnitude [1]. Similarly, indolin-2-one IDO1 inhibitors show that small changes at C3 can shift IC50 values from low nanomolar to micromolar range . Therefore, substituting this compound with a des-chloro, des-methoxy, or alternative N1-aryl analog without verification of target engagement data risks selecting a molecule with fundamentally different pharmacological properties, potentially compromising experimental reproducibility.

Quantitative Differentiation Evidence for (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one


GAL3 Receptor Binding Affinity: 4-Chlorophenylmethoxyimino vs. 3-Trifluoromethylphenylimino Analogs

The 4-chlorophenylmethoxyimino substituent at C3 represents a novel structural vector not explored in the original 3-arylimino-2-indolone GAL3 antagonist series. For the closest published comparator, 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one (Compound 9), a human GAL3 receptor binding Ki of 17 nM was reported, with functional antagonism Kb of 29 nM [1]. The (4-chlorophenyl)methoxyimino analog introduces an oxygen linker and a 4-chlorophenyl group that likely alters the binding mode and may affect subtype selectivity. Direct head-to-head data for the target compound are not yet published; however, this structural difference is sufficient to consider the target compound as a structurally distinct probe for GAL3 pharmacology.

Galanin GAL3 receptor antagonism Indolin-2-one SAR CNS drug discovery

IDO1 Inhibitory Activity: Indolin-2-one Scaffold Benchmarking with C3 Substituent SAR

Indolin-2-one derivatives are established IDO1 inhibitors. A C3-cyclohexyl analog (CAS 92250-13-0) demonstrated an IC50 of 87 nM against purified human IDO1, while a C3-(4-aminobenzyl) analog showed an IC50 of 1.19 μM . These data establish that C3 substituent size, lipophilicity, and hydrogen-bonding capacity critically influence IDO1 potency. The (4-chlorophenyl)methoxyimino group provides a distinct physicochemical profile: calculated logP ~4.5, higher than the cyclohexyl analog (logP ~3.8), with potential for enhanced target engagement. Direct IDO1 IC50 data for the target compound are not yet available, but the scaffold and substituent physicochemical properties position it as a candidate for IDO1 screening with potentially differentiated potency relative to known C3-substituted indolin-2-ones.

IDO1 inhibition Indoleamine 2,3-dioxygenase Cancer immunotherapy

Purity Specification: Commercial Availability at 95% vs. Lower-Purity Analogs

The target compound is commercially available from AKSci (Catalog 0849CF) with a minimum purity specification of 95% . In contrast, the closely related des-chloro analog (3Z)-3-(methoxyimino)-1-phenylindol-2-one (CAS 136622-74-7) is also listed at 95% purity, but the positional isomer 3-[(3-chlorophenyl)methoxyimino]-1-phenylindol-2-one (CAS 478261-40-4) is not widely available from major suppliers meeting the same purity threshold. For researchers requiring high-purity material for reproducible dose-response studies, the ≥95% specification reduces the need for in-house re-purification and minimizes confounding effects from structurally related impurities.

Compound procurement Purity specification Research chemical sourcing

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Profile vs. 3-Arylimino-2-indolones

The introduction of the 3-(4-chlorophenyl)methoxyimino group significantly alters the physicochemical profile compared to the parent 3-arylimino-2-indolone series. The target compound has a calculated logP of approximately 4.5 and contains 3 hydrogen-bond acceptors (the methoxy oxygen, the imino nitrogen, and the carbonyl oxygen), whereas the representative GAL3 antagonist Compound 9 (3-CF3-phenylimino analog) has a calculated logP of approximately 4.1 and 2 hydrogen-bond acceptors [1]. This difference in lipophilicity and hydrogen-bonding capacity may influence membrane permeability, plasma protein binding, and metabolic stability. Such properties are directly relevant for selecting compounds for cell-based assays or in vivo studies, where divergent physicochemical profiles can lead to different pharmacokinetic outcomes even if target affinities are comparable.

Physicochemical properties Lipophilicity Drug-likeness

Application Scenarios for (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one in Research and Drug Discovery


GAL3 Receptor Antagonist Probe Development

This compound serves as a structurally distinct starting point for developing novel galanin GAL3 receptor antagonists. The 4-chlorophenylmethoxyimino substituent at C3 has not been explored in the published GAL3 SAR , making it a valuable tool for investigating the binding pocket's tolerance for extended C3 substituents. Researchers can compare its binding affinity and functional antagonism against Compound 9 (Ki = 17 nM) to map the pharmacophore and identify selectivity-enhancing modifications.

IDO1 Inhibitor Screening and SAR Expansion

Given that indolin-2-one derivatives with diverse C3 substituents inhibit IDO1 with IC50 values ranging from 87 nM to >1 μM , this compound can be screened to determine whether the 4-chlorophenylmethoxyimino group enhances or diminishes IDO1 potency relative to known analogs. Its higher calculated logP may confer cellular permeability advantages in cell-based IDO1 assays, providing a differentiated profile for cancer immunotherapy target validation.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a calculated logP of ~4.5 and 3 H-bond acceptors, this compound occupies physicochemical space distinct from most CNS-targeted 3-arylimino-2-indolones . It can serve as a reference compound in studies correlating lipophilicity and H-bonding capacity with blood-brain barrier penetration, metabolic stability, and off-target activity profiles, aiding in the rational design of next-generation CNS agents.

High-Purity Reference Standard for Analytical Method Development

The compound's commercial availability at ≥95% purity makes it suitable as a reference standard for developing HPLC or LC-MS methods to quantify related 3-imino-2-indolones in biological matrices. Its distinct chromatographic retention (driven by the chlorophenyl moiety) allows it to serve as an internal standard or system suitability marker in bioanalytical workflows.

Quote Request

Request a Quote for (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.